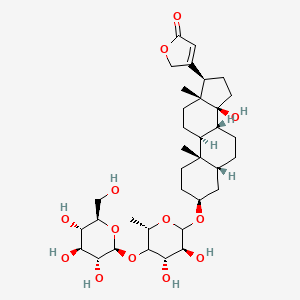
Glucodigifucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Glucodigifucoside is a complex organic molecule It is characterized by its intricate structure, which includes multiple hydroxyl groups, a furan ring, and a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glucodigifucoside involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Glucodigifucoside: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Cardiotonic Properties
Glucodigifucoside is primarily recognized for its cardiotonic effects, which are beneficial in treating heart-related conditions. Research indicates that it can enhance cardiac contractility and improve heart function. A study published in the Pharmaceutical Bulletin highlighted its efficacy as a new cardiotonic glycoside derived from Digitalis purpurea, showing significant promise in heart failure management .
1.2 Anti-Cancer Potential
Recent investigations have identified this compound as an anti-cancer agent. It exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, research conducted by MedChemExpress reported that this compound could inhibit the proliferation of specific cancer cells, suggesting its role as a potential chemotherapeutic agent .
Food Science Applications
2.1 Nutritional Enhancements
In food science, this compound has been studied for its role as a functional food ingredient. Its antioxidant properties contribute to food preservation and enhancement of nutritional value. Studies have shown that it can help mitigate oxidative stress in food products, thereby extending shelf life and improving health benefits .
2.2 Flavoring Agent
The compound's sweetening properties make it suitable for use as a natural flavoring agent in various food products. Its application in the food industry can enhance taste without the adverse effects associated with synthetic sweeteners.
Summary of Pharmacological Studies
Nutritional Applications
Mecanismo De Acción
The mechanism of action of Glucodigifucoside involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Glucodigifucoside: can be compared with other similar compounds, such as:
Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.
Glycosides: Similar due to the presence of glycosidic bonds.
Terpenoids: Similar due to the presence of multiple hydroxyl groups and complex ring structures.
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2446-63-1 |
|---|---|
Fórmula molecular |
C35H54O13 |
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19-,20+,21-,22+,23+,25+,26-,27-,28+,29-,30+,31?,32-,33-,34+,35-/m0/s1 |
Clave InChI |
OQZGLOBKVNEEPK-QXEXYXHXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















